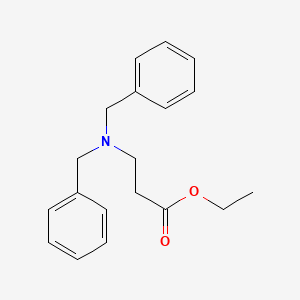

Ethyl 3-(dibenzylamino)propanoate

Übersicht

Beschreibung

Ethyl 3-(dibenzylamino)propanoate is a chemical compound that belongs to the class of esters. It is commonly used in medical, environmental, and industrial research due to its unique properties. This compound is known for its versatility and is often utilized in various synthetic and analytical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-(dibenzylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with ethyl acrylate under controlled conditions. The reaction typically requires a solvent such as anhydrous ethanol and a catalyst like trifluoromethanesulfonic acid. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The raw materials used are generally of high quality to minimize impurities, and the process may include steps such as recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(dibenzylamino)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl 3-(dibenzylamino)propanoate has several notable applications:

Organic Synthesis

This compound serves as a reagent in the synthesis of various organic compounds. It plays a crucial role in developing β-agonist prodrugs for treating conditions such as psoriasis. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating complex organic structures.

Pharmaceutical Development

This compound is utilized as an intermediate in synthesizing various pharmaceutical agents, including:

- Insecticides : It contributes to developing new insecticides that target specific pests without affecting non-target organisms.

- Orexin-2 Receptor Antagonists : This compound is instrumental in synthesizing spiropiperidine-based orexin-2 receptor antagonists, which have potential therapeutic applications in sleep disorders and obesity.

Peptide Synthesis

Due to its stability and reactivity, this compound is used in solution-phase peptide synthesis. It can facilitate the formation of peptide bonds and assist in the assembly of peptide chains necessary for biological functions .

Case Studies and Research Findings

- Synthesis of β-Agonist Prodrugs : In a study focusing on the synthesis of β-agonist prodrugs, researchers utilized this compound as a key intermediate. The study demonstrated its effectiveness in producing compounds with enhanced bioavailability for psoriasis treatment.

- Development of Insecticides : A research project evaluated the efficacy of insecticides synthesized using this compound. The results indicated that these compounds exhibited significant pest control capabilities while minimizing environmental impact.

- Peptide Synthesis Innovations : In peptide synthesis research, this compound was shown to enhance the yield and purity of synthesized peptides, indicating its potential for broader applications in biochemistry and pharmaceuticals .

Wirkmechanismus

The mechanism by which ethyl 3-(dibenzylamino)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl propanoate: Another ester with similar structural features but different functional properties.

Ethyl 3-(pyridin-2-ylamino)propanoate: A compound with a similar backbone but different substituents, leading to distinct chemical behavior.

Uniqueness

Ethyl 3-(dibenzylamino)propanoate is unique due to its dibenzylamino group, which imparts specific reactivity and interaction profiles. This makes it particularly valuable in applications requiring selective binding and reactivity .

Biologische Aktivität

Ethyl 3-(dibenzylamino)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a propanoate backbone with dibenzylamino substituents, which contribute to its unique biological activity. The presence of the dibenzylamino group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies involving related dibenzylamine derivatives have shown promising results against breast cancer cells, highlighting their potential as anticancer agents .

2. Antioxidant Properties

The antioxidant capacity of ethyl esters, including this compound, has been evaluated using various assays. Compounds in this category often demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative damage .

3. Enzyme Inhibition

Compounds structurally similar to this compound have been investigated for their ability to inhibit specific enzymes. For example, research has shown that certain dibenzylamine derivatives can act as inhibitors for enzymes involved in metabolic pathways, suggesting a potential for therapeutic applications in metabolic disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Significant cytotoxicity against breast cancer cells | |

| Antioxidant | Effective free radical scavenging | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study: Anticancer Evaluation

In a study focused on the anticancer properties of related dibenzylamine compounds, researchers synthesized several derivatives and evaluated their cytotoxicity against MCF-7 breast cancer cells. The results indicated that modifications in the structure significantly influenced the potency of these compounds. The most effective derivative exhibited an IC50 value of approximately 15 µM, indicating strong cytotoxic activity while maintaining low toxicity towards normal cells .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways or by modulating key signaling cascades involved in cell survival and proliferation.

Eigenschaften

IUPAC Name |

ethyl 3-(dibenzylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-2-22-19(21)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDKGMMFFHIING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.